molecular formula C19H20N2O7S B2534058 3-(3,4-Dimethoxyphenyl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105222-14-7

3-(3,4-Dimethoxyphenyl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2534058
M. Wt: 420.44
InChI Key: FKIJHADLOXPHRI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antimicrobial Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and primary aromatic amines or 1-substituted piperazines showed broad-spectrum antibacterial activities. Specifically, piperazinomethyl derivatives displayed significant antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, these compounds exhibited anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (L. H. Al-Wahaibi et al., 2021).

Agricultural Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against agricultural pathogens. For instance, derivatives have been effective against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, demonstrating better activity than commercial agents. Such compounds not only reduce the disease but also enhance plant resistance by increasing the activities of superoxide dismutase (SOD) and peroxidase (POD) in rice (Li Shi et al., 2015). Similarly, new sulfone compounds with 1,3,4-oxadiazole moieties were synthesized and found to exhibit potent in vitro antibacterial activities against tobacco bacterial wilt caused by Ralstonia solanacearum (Weiming Xu et al., 2012).

Antioxidant and Anticancer Potential

A new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) demonstrated significant antioxidant activity. Methyl-substituted bis(oxadiazoles) were identified as potential antioxidant agents, with sulfonamide-linked derivatives showing higher activity compared to their sulfone-linked counterparts (A. Padmaja et al., 2014). Moreover, 1,3,4-oxadiazole derivatives bearing 2-positioned 2,5-dimethoxyphenyl substituent and 5-positioned organylsulfanyl moiety were designed for anticancer activity evaluation, showing superior activity against breast cancer cell lines (N. Polkam et al., 2021).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been investigated for their corrosion inhibition properties, demonstrating potential as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds as inhibitors is attributed to their ability to form protective layers on the metal surface, as supported by various physicochemical and theoretical studies (P. Ammal et al., 2018).

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Future Directions

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properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7S/c1-24-13-6-8-15(26-3)17(10-13)29(22,23)11-18-20-19(21-28-18)12-5-7-14(25-2)16(9-12)27-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIJHADLOXPHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

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